tert-butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]-1-carboxylate
Description
tert-Butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]-1-carboxylate is a spirocyclic compound featuring a fused furopyridine-azetidine core with a chlorine substituent at the 6-position and a tert-butyl carbamate protective group. This structure combines a rigid spirocyclic framework with a halogen substituent, making it a valuable intermediate in medicinal chemistry for drug discovery, particularly in the development of kinase inhibitors or protease modulators. Its synthesis typically follows procedures analogous to those reported for related spirocyclic azetidines, such as multistep reactions involving Ugi-type condensations or cyclizations .
Properties
IUPAC Name |
tert-butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3'-azetidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-13(2,3)20-12(18)17-7-14(8-17)10-5-16-11(15)4-9(10)6-19-14/h4-5H,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBANLTXRKOILMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3=CN=C(C=C3CO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the furo[3,4-c]pyridine ring: This can be achieved through cyclization reactions involving appropriate pyridine and furan derivatives.
Introduction of the azetidine ring: This step often involves nucleophilic substitution reactions where an azetidine precursor is introduced.
Attachment of the tert-butyl ester group: This is usually done through esterification reactions using tert-butyl alcohol and suitable activating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis will yield the corresponding carboxylic acid .
Scientific Research Applications
tert-butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Chemical Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Material Science: It can be explored for its potential use in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of tert-butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The spiro structure and functional groups allow for interactions with various biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Several structurally related spirocyclic azetidine carboxylates have been synthesized, differing primarily in substituents and ring systems. Key examples include:
| Compound Name | Substituent/Ring Variation | Molecular Formula | HRMS (ESI) m/z [M+H+] | Yield (%) | Physical Properties |
|---|---|---|---|---|---|
| tert-Butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]-1-carboxylate (Target Compound) | 6-Chloro | C₁₉H₂₁ClN₃O₃ | 374.1271 | — | White solid, m.p. pending |
| tert-Butyl 2'-(4-fluorophenyl)-spiro[azetidine-3,5'-furo[3,4-d]pyrimidine]-1-carboxylate (7e) | 4-Fluorophenyl | C₂₀H₂₂FN₃O₃ | 372.1722 | 49 | White solid, m.p. 160°C |
| tert-Butyl 2'-(4-isopropylphenyl)-spiro[azetidine-3,5'-furo[3,4-d]pyrimidine]-1-carboxylate (7h) | 4-Isopropylphenyl | C₂₂H₂₈N₃O₃ | 386.2075 | 44 | White solid, m.p. 155°C |
| tert-Butyl 2'-pyrazin-2-yl-spiro[azetidine-3,5'-furo[3,4-d]pyrimidine]-1-carboxylate (7p) | Pyrazin-2-yl | C₁₈H₂₁N₄O₃ | 341.1613 | 53 | White solid, m.p. 170°C |
Key Observations:
- Fluorine in 7e may increase metabolic stability due to its electronegativity, while bulky groups like isopropyl in 7h could hinder crystal packing, as reflected in lower melting points .
- Synthetic Yields: Yields for these compounds range from 44% to 53%, suggesting moderate efficiency in spirocycle formation.
Analogues with Alternative Core Ring Systems
Compounds with diazaspiro or pyrrolidine-azetidine cores exhibit distinct physicochemical and biological properties:
| Compound Name | Core Structure | Similarity Score | Key Features |
|---|---|---|---|
| tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate | Diazaspiro[3.4]octane | 0.98 | Increased ring strain, higher solubility |
| tert-Butyl 3-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)azetidine-1-carboxylate | Pyrrolidine-azetidine hybrid | 0.98 | Enhanced hydrogen-bonding capacity |
Key Observations:
Functional and Pharmacological Implications
- Chlorine vs. Fluorine : The 6-chloro substituent in the target compound may confer distinct electronic and steric effects compared to 7e’s 4-fluorophenyl group. Chlorine’s larger atomic radius could enhance hydrophobic interactions in protein binding pockets.
- tert-Butyl Group : The tert-butyl carbamate group in all analogs serves as a protective moiety, improving solubility during synthesis but requiring deprotection for biological activity .
Biological Activity
tert-butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]-1-carboxylate is a complex organic compound notable for its unique spirocyclic structure. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a detailed examination of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 296.75 g/mol. The compound features a spirocyclic structure that integrates a furo[3,4-c]pyridine moiety with an azetidine ring, which contributes to its reactivity and biological potential.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In studies involving various bacterial strains, such as Escherichia coli and Staphylococcus aureus, the compound demonstrated effective inhibition at low concentrations.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 5 µg/mL |
| This compound | S. aureus | 10 µg/mL |
These results suggest that the compound may be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines. Notably, it exhibited cytotoxic effects on triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87) cell lines.
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 | 39.2 ± 1.7 |
| U-87 | 45.5 ± 2.0 |
The IC50 values indicate the concentration required to inhibit cell viability by 50%. The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation.
Molecular modeling studies suggest that this compound may act on the mitogen-activated protein kinase (MAPK) pathway by inhibiting BRAF and MEK serine-threonine protein kinases. This interaction can disrupt critical signaling cascades involved in cancer cell growth and survival.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Case Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial properties of various derivatives of spirocyclic compounds. The results indicated that this compound had one of the lowest MIC values among tested compounds against resistant bacterial strains .
- Case Study on Anticancer Activity : In another study focusing on anticancer properties, the compound was tested against multiple cancer cell lines. It was found to significantly reduce cell viability in MDA-MB-231 cells compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
